

An In-depth Technical Guide to 16-Dehydroprogesterone: Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: 16-Dehydroprogesterone

Cat. No.: B108162

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This guide provides a comprehensive technical overview of **16-Dehydroprogesterone**, a steroid of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthesis, and biological interactions, offering a foundational resource for researchers, scientists, and professionals in the field.

Introduction: Unveiling 16-Dehydroprogesterone

16-Dehydroprogesterone, also known as *pregna-4,16-diene-3,20-dione*, is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors.^{[1][2][3]} Its structure is closely related to the endogenous hormone progesterone, with the key distinction of a double bond between carbons 16 and 17 of the steroid nucleus. This structural modification significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of other steroidal compounds and a subject of study for its own potential therapeutic applications.^{[4][5]}

Chemical Structure and Physicochemical Properties

The unique chemical identity of **16-Dehydroprogesterone** is defined by its four-ring steroid backbone and specific functional groups.

IUPAC Name: (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one^[2]

Synonyms: Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ^{16} -Progesterone[1][2][3]

The presence of the conjugated enone system in the A ring and the α,β -unsaturated ketone in the D ring are key features that dictate its chemical behavior and spectroscopic properties.

Physicochemical Data Summary

Property	Value	Source
CAS Number	1096-38-4	[2]
Molecular Formula	C ₂₁ H ₂₈ O ₂	[2]
Molecular Weight	312.45 g/mol	[2]
Melting Point	185-187 °C	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	MedchemExpress

Synthesis of 16-Dehydroprogesterone: A Methodological Overview

The synthesis of **16-Dehydroprogesterone** can be achieved through various routes, often starting from more readily available steroid precursors. One common method involves the dehydration of 17 α -hydroxyprogesterone.

Example Synthetic Protocol: Dehydration of 17 α -Hydroxyprogesterone

This protocol is based on the principle of acid-catalyzed elimination of the 17 α -hydroxyl group to introduce the C16-C17 double bond.

Materials:

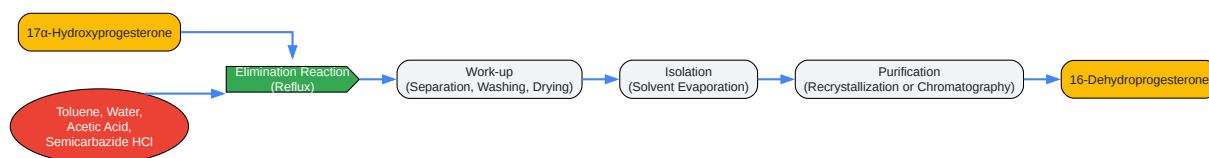
- 17 α -Hydroxyprogesterone
- Toluene

- Water
- Acetic Acid
- Semicarbazide hydrochloride

Step-by-Step Procedure:[\[6\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 17 α -hydroxyprogesterone, toluene, and water. The preferred ratio of 17 α -hydroxyprogesterone to toluene is 1 g to 5-10 mL, and to water is 1 g to 0.3-1 mL.[\[6\]](#)
- **Addition of Reagents:** Add acetic acid to act as a catalyst, followed by the addition of semicarbazide hydrochloride, which serves as the elimination reagent.[\[6\]](#)
- **Reaction Execution:** Heat the mixture to reflux. The reaction proceeds in the aqueous layer, and the **16-Dehydroprogesterone** product is extracted into the toluene layer as it is formed. This biphasic system helps to prevent over-reaction and the formation of impurities.[\[6\]](#)
- **Work-up and Purification:** After the reaction is complete (monitored by an appropriate technique such as TLC or HPLC), the organic layer is separated, washed with a suitable aqueous solution to remove any remaining acid and reagent, and then dried over an anhydrous salt (e.g., sodium sulfate).
- **Isolation:** The solvent is removed under reduced pressure to yield the crude **16-Dehydroprogesterone**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of **16-Dehydroprogesterone**.

Analytical Characterization: Spectroscopic Profile

The structural elucidation and purity assessment of **16-Dehydroprogesterone** are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **16-Dehydroprogesterone** would be expected to show characteristic signals for the vinyl protons in the A and D rings, the methyl protons at C18 and C19, and the acetyl protons at C21. The specific chemical shifts and coupling constants provide detailed information about the stereochemistry of the molecule. While a complete, assigned spectrum is not readily available in the public domain, data for the parent compound, progesterone, can serve as a reference for interpreting the spectrum of its 16-dehydro derivative.^[7]
- ^{13}C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons at C3 and C20, the olefinic carbons in the A and D rings, and the quaternary carbons at C10 and C13.^{[8][9][10]}

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **16-Dehydroprogesterone**. Under electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 313.2.[11][12][13] Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the parent ion.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of **16-Dehydroprogesterone** would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

- Strong C=O stretching vibrations for the α,β -unsaturated ketones in the A and D rings (around 1660-1680 cm^{-1}).
- C=C stretching vibrations for the double bonds in the A and D rings (around 1600-1620 cm^{-1}).
- C-H stretching and bending vibrations for the steroidal backbone.[14]

Biological Activity and Mechanism of Action

As a progestin, the biological activity of **16-Dehydroprogesterone** is primarily mediated through its interaction with progesterone receptors (PRs). These receptors are members of the nuclear receptor superfamily of transcription factors.

Progesterone Receptor Binding and Activation

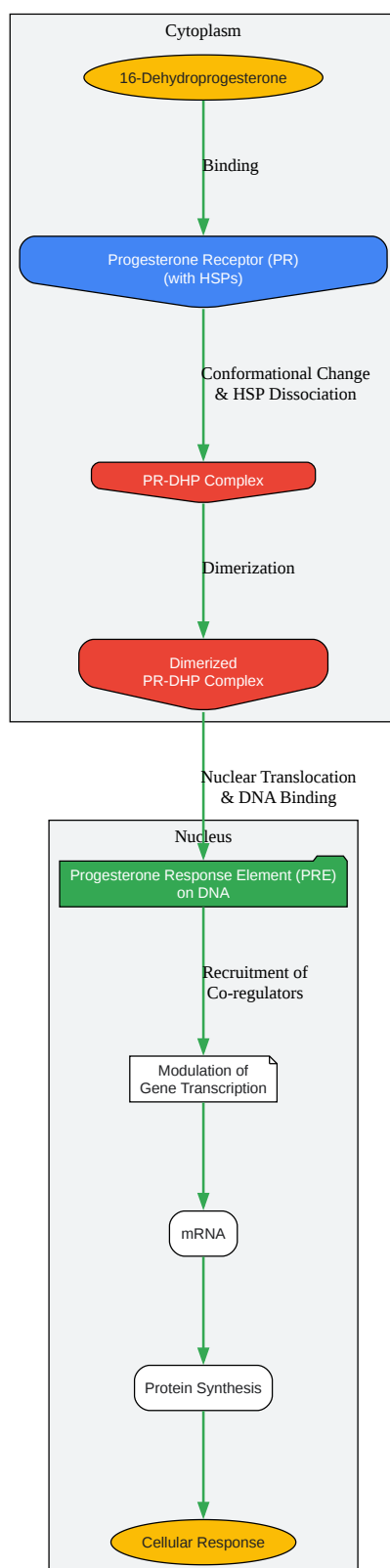
16-Dehydroprogesterone is expected to bind to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B. The binding affinity of various progestins to PRs can vary significantly, influencing their potency.[15][16] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

Gene Transcription Regulation

In the nucleus, the **16-Dehydroprogesterone**-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation

(activation or repression) of gene transcription. The specific cellular response depends on the target tissue and the complement of co-regulators present.

Signaling Pathway Diagram



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Caption: A simplified model of the **16-Dehydroprogesterone** signaling pathway.

Metabolism of 16-Dehydroprogesterone

The metabolism of synthetic progestins is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites. While the specific metabolic fate of **16-Dehydroprogesterone** in humans has not been extensively detailed in the available literature, insights can be drawn from the metabolism of structurally similar compounds like progesterone and dydrogesterone.

Key metabolic transformations are likely to involve:

- Reduction of the C20 ketone: The 20-oxo group can be reduced to a hydroxyl group by aldo-keto reductases (AKRs), such as AKR1C, to form 20 α -dihydrodydrogesterone (20 α -DHD) in the case of dydrogesterone.[\[17\]](#)
- Reduction of the A-ring double bond: The Δ^4 -3-keto configuration can be reduced by 5 α - and 5 β -reductases.
- Hydroxylation: Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, are known to be involved in the hydroxylation of steroids at various positions.[\[17\]](#)

Further research is required to fully elucidate the specific metabolic pathways and the resulting metabolites of **16-Dehydroprogesterone** in humans.

Therapeutic Potential and Applications

16-Dehydroprogesterone primarily serves as a key intermediate in the synthesis of a wide range of steroidal drugs, including corticosteroids and other progestins.[\[5\]](#) Its unique structure allows for further chemical modifications to introduce desired functionalities and enhance biological activity.

While direct therapeutic applications of **16-Dehydroprogesterone** are not well-documented, derivatives of this compound have been investigated for various purposes. For instance, fluorine-18 labeled progestins derived from similar structures have been developed as high-affinity ligands for the progesterone receptor, with potential applications in positron emission tomography (PET) imaging of PR-positive tumors.[\[18\]](#) The study of **16-Dehydroprogesterone** and its derivatives continues to be an active area of research in the quest for novel and more selective therapeutic agents targeting steroid hormone receptors.

Conclusion

16-Dehydroprogesterone represents a fascinating molecule at the intersection of synthetic organic chemistry and endocrinology. Its distinct chemical structure, characterized by the C16-C17 double bond, imparts unique properties that have been exploited in the synthesis of numerous steroidal drugs. While its own biological activity is rooted in its interaction with progesterone receptors, a more detailed understanding of its specific signaling cascades and metabolic fate warrants further investigation. This guide has provided a comprehensive overview of the current knowledge on **16-Dehydroprogesterone**, serving as a valuable resource for scientists and researchers dedicated to advancing the field of steroid chemistry and pharmacology.

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